(5E)-2-[4-(4-methylphenyl)piperazin-1-yl]-5-[(thiophen-2-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one
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Overview
Description
(5E)-2-[4-(4-methylphenyl)piperazin-1-yl]-5-[(thiophen-2-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one is a complex organic compound that features a piperazine ring, a thiazole ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-[4-(4-methylphenyl)piperazin-1-yl]-5-[(thiophen-2-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one typically involves multiple steps. One common method involves the reaction of 4-methylphenylpiperazine with a thiazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(5E)-2-[4-(4-methylphenyl)piperazin-1-yl]-5-[(thiophen-2-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
(5E)-2-[4-(4-methylphenyl)piperazin-1-yl]-5-[(thiophen-2-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Pharmacology: Studies focus on its interactions with various biological targets, including enzymes and receptors.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of (5E)-2-[4-(4-methylphenyl)piperazin-1-yl]-5-[(thiophen-2-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(4-bromophenyl)-1-piperazinyl]-5-(2-thienylmethylene)-1,3-thiazol-4(5H)-one
- 2-[4-(4-chlorophenyl)-1-piperazinyl]-5-(2-thienylmethylene)-1,3-thiazol-4(5H)-one
Uniqueness
Compared to similar compounds, (5E)-2-[4-(4-methylphenyl)piperazin-1-yl]-5-[(thiophen-2-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one exhibits unique properties due to the presence of the 4-methylphenyl group. This structural feature can influence its biological activity and chemical reactivity, making it a valuable compound for further research .
Properties
IUPAC Name |
(5E)-2-[4-(4-methylphenyl)piperazin-1-yl]-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS2/c1-14-4-6-15(7-5-14)21-8-10-22(11-9-21)19-20-18(23)17(25-19)13-16-3-2-12-24-16/h2-7,12-13H,8-11H2,1H3/b17-13+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOYTKQHYUAREE-GHRIWEEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=O)C(=CC4=CC=CS4)S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=O)/C(=C\C4=CC=CS4)/S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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